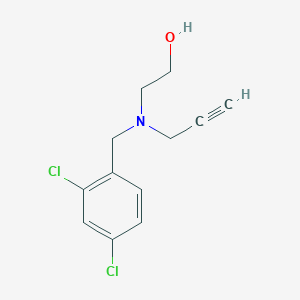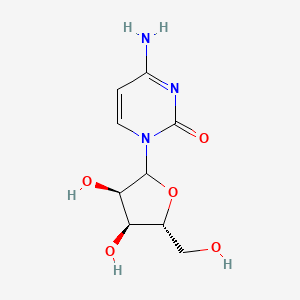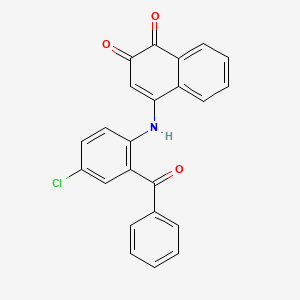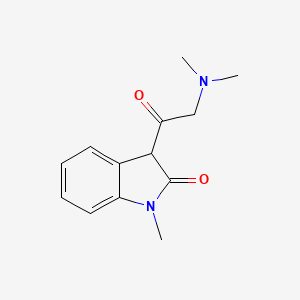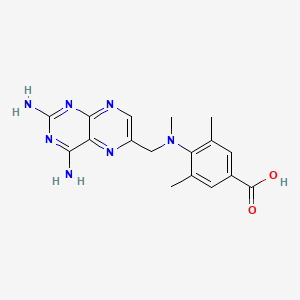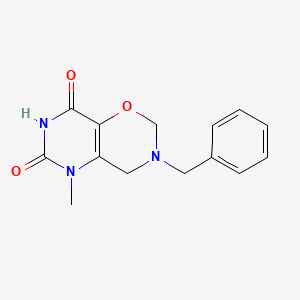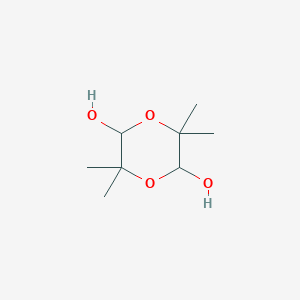
1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chloroethyl group and a tetrahydronaphthyl group attached to a urea moiety. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea typically involves the reaction of 4-methyl-1,2,3,4-tetrahydro-1-naphthylamine with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve selective oxidation.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products are substituted urea derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation: The major products are oxidized urea derivatives with varying oxidation states.
Hydrolysis: The major products are the corresponding amine and isocyanate derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to investigate its potential use in the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea involves its interaction with specific molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. The tetrahydronaphthyl group may enhance the compound’s binding affinity and selectivity for certain targets. The overall effect is the disruption of cellular functions, which can result in antimicrobial or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloroethyl)-3-(4-methylphenyl)urea: This compound has a similar structure but lacks the tetrahydronaphthyl group. It may have different biological activities and reactivity.
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea: This compound contains a cyclohexyl group instead of the tetrahydronaphthyl group. Its chemical properties and applications may vary.
1-(2-Chloroethyl)-3-(4-methylbenzyl)urea: This compound features a benzyl group, which can influence its reactivity and biological effects.
Uniqueness
1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea is unique due to the presence of the tetrahydronaphthyl group, which imparts distinct steric and electronic properties. This structural feature can enhance the compound’s binding affinity for specific biological targets and influence its reactivity in chemical reactions. The combination of the chloroethyl and tetrahydronaphthyl groups makes this compound a valuable tool for scientific research and industrial applications.
Propiedades
Número CAS |
102433-59-0 |
|---|---|
Fórmula molecular |
C14H19ClN2O |
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C14H19ClN2O/c1-10-6-7-13(17-14(18)16-9-8-15)12-5-3-2-4-11(10)12/h2-5,10,13H,6-9H2,1H3,(H2,16,17,18) |
Clave InChI |
KAASBXQELPNJHL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C2=CC=CC=C12)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




